Lidocaine N-ethyl bromide
Description
Historical Perspectives on Permanently Charged Local Anesthetic Analogues
The study of permanently charged analogues of local anesthetics emerged from the desire to understand the precise site and mechanism of action of these drugs. Early research in the 1970s established that local anesthetics block nerve conduction by inhibiting voltage-gated sodium channels. frontiersin.orgnih.gov However, a key question remained: where do these drugs bind to the channel protein?
Significance of Lidocaine (B1675312) N-ethyl Bromide (QX-314) as a Research Probe
Among the various quaternary local anesthetic analogues, Lidocaine N-ethyl bromide, or QX-314, has emerged as a particularly significant research tool. nih.govnih.gov Its widespread use stems from its effectiveness as an intracellular blocker of voltage-gated sodium channels and its unique interactions with other ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. elifesciences.orgnih.govnih.gov
The membrane impermeability of QX-314 is a key feature that researchers have exploited. abcam.comnih.govkrackeler.com This property allows for the selective blockade of neurons from the inside out. A groundbreaking discovery was that QX-314 could be introduced into specific populations of neurons, namely nociceptors (pain-sensing neurons), by co-application with an activator of TRPV1 channels, such as capsaicin (B1668287) (the active component of chili peppers). nih.govplos.orgaustinpublishinggroup.com The activated TRPV1 channel pore is large enough to allow the passage of QX-314 into the cell, where it can then access its binding site on the intracellular face of voltage-gated sodium channels and block their function. elifesciences.orgnih.govnih.gov This innovative approach has enabled researchers to selectively silence nociceptive neurons, providing a powerful method to study pain mechanisms without affecting other sensory or motor functions. plos.orgnih.gov
Furthermore, research has revealed that QX-314 can also enter neurons through other channels, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Melastatin 8 (TRPM8) channels, albeit with varying efficiencies compared to TRPV1. tandfonline.comnih.govdovepress.com The ability of QX-314 to permeate these channels has opened up new avenues for investigating the roles of different TRP channels in sensory transduction.
Detailed Research Findings on this compound (QX-314)
The utility of QX-314 as a research probe is underscored by a large body of scientific literature detailing its mechanism of action and its interactions with various ion channels.
Mechanism of Action
The primary mechanism of action of QX-314 is the blockade of voltage-gated sodium channels from the intracellular side. abcam.comnih.govnih.gov Once inside the neuron, QX-314 binds to a receptor site within the pore of the sodium channel. frontiersin.org This binding is highly dependent on the state of the channel, showing a much higher affinity for the open and inactivated states than for the resting state. nih.govnih.gov This "use-dependent" or "phasic" block means that the inhibitory effect of QX-314 is more pronounced in rapidly firing neurons, as the channels are more frequently in the open state, allowing the drug to enter and bind. elifesciences.orgtandfonline.com Studies have also shown that the sodium channel inactivation mechanism modulates the blocking action of QX-314. nih.govnorthwestern.edu
Interestingly, QX-314 exhibits biphasic effects on TRPV1 channels. At lower, micromolar concentrations, it can inhibit capsaicin-evoked TRPV1 currents. nih.gov However, at higher, millimolar concentrations, QX-314 can directly activate TRPV1 channels. nih.govnih.gov This dual action adds a layer of complexity to its pharmacological profile and is an active area of investigation.
Membrane Impermeability and Pore Block
The defining characteristic of QX-314 is its low membrane permeability due to its permanent positive charge. abcam.comnih.govkrackeler.com This property is fundamental to its application as a selective research tool. The concept of "pore block" is central to understanding how QX-314 enters neurons. Research has demonstrated that QX-314 can permeate the "standard" pore of the TRPV1 channel without requiring a "pore dilation" phenomenon. nih.govnih.govelsevierpure.comphysiology.org This direct permeation allows for its intracellular accumulation and subsequent blockade of sodium channels. nih.govnih.govphysiology.org
While primarily considered membrane-impermeable, some studies have suggested that under certain conditions, such as in specific lipid compositions of model membranes, QX-314 may exhibit some level of membrane interaction. nih.gov However, in the context of living neurons, its entry is predominantly mediated by the opening of large-pore ion channels like TRPV1.
Applications as a Research Probe
The unique properties of QX-314 have led to its widespread use in a variety of research applications:
Selective Silencing of Nociceptors: By co-administering QX-314 with TRPV1 agonists, researchers can selectively block the activity of pain-sensing neurons, providing a powerful tool to study the contribution of these neurons to different pain states. plos.orgnih.gov
Investigating Ion Channel Structure and Function: As a permanently charged molecule that blocks from the inside, QX-314 has been instrumental in mapping the binding sites for local anesthetics within the pore of voltage-gated sodium channels. frontiersin.orgoup.com
Studying the Role of TRP Channels: The ability of QX-314 to permeate various TRP channels has facilitated research into the physiological and pathological roles of these channels in sensory perception. tandfonline.comnih.govdovepress.com
Differentiating Neuronal Populations: The selective entry of QX-314 through specific channels allows for the functional dissection of different neuronal subtypes in complex circuits. ucl.ac.uk
Physicochemical Properties of this compound (QX-314)
| Property | Value |
| IUPAC Name | N-(2,6-Dimethylphenylcarbamoylmethyl)triethylammonium bromide |
| Synonyms | QX-314, N-Ethyllidocaine bromide |
| CAS Number | 21306-56-9 tocris.comfishersci.commolnova.com |
| Molecular Formula | C16H27BrN2O krackeler.commolnova.com |
| Molecular Weight | 343.31 g/mol tocris.commolnova.com |
| Appearance | White solid crystalline fishersci.com |
| Charge | Permanent positive charge |
| Permeability | Generally membrane impermeable abcam.comkrackeler.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
21306-56-9 |
|---|---|
Molecular Formula |
C16H27N2O+ |
Molecular Weight |
263.40 g/mol |
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5/h9-11H,6-8,12H2,1-5H3/p+1 |
InChI Key |
PYEBKOFMWAMBFV-UHFFFAOYSA-O |
SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QX 314 QX-314 QX-314 bromide |
Origin of Product |
United States |
Molecular and Cellular Pharmacology
Voltage-Gated Sodium Channel Blockade Mechanisms
Lidocaine (B1675312) N-ethyl bromide is a well-established blocker of voltage-gated sodium channels (NaV) when applied intracellularly. plos.orgnih.gov Its primary mechanism involves direct occlusion of the channel pore, thereby preventing the influx of sodium ions that is essential for the generation and propagation of action potentials.
The efficacy of Lidocaine N-ethyl bromide as a sodium channel blocker is contingent upon its access to the intracellular side of the channel. frontiersin.orgnih.gov Its quaternary ammonium (B1175870) structure renders it unable to passively diffuse across the cell membrane. plos.orgnih.govucl.ac.uk Consequently, direct intracellular application is necessary for it to exert its blocking effect on neuronal sodium channels. plos.orgelifesciences.org However, in cardiac NaV channels, an external access pathway has been identified, allowing the charged molecule to reach its binding site from the extracellular side. nih.govpnas.org
The binding site for this compound is located within the inner pore of the sodium channel. elifesciences.orgrupress.org Specific amino acid residues within the S6 transmembrane segments of the channel's domains are crucial determinants of its binding and blocking action. For instance, mutation of a key phenylalanine residue (F1762 in rH1) to alanine (B10760859) significantly inhibits the blocking action of QX-314, regardless of whether it is applied from the intracellular or extracellular side (in cardiac channels). pnas.org This indicates a common binding site accessible from different pathways depending on the channel subtype. Furthermore, the amino acid at position 1755 in the cardiac NaV channel (rH1) has been shown to be a critical determinant for extracellular access of QX-314. pnas.org
Interestingly, the pores of certain channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, are large enough to allow the passage of this compound into the cell. elifesciences.orgnih.gov This property has been exploited to selectively deliver the blocker into nociceptive neurons, which preferentially express these channels. plos.orgelifesciences.org
The blocking action of this compound on sodium channels is both state-dependent and use-dependent. elifesciences.orgnih.gov This means its ability to block the channel is influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.
The compound exhibits a much higher affinity for the open and inactivated states of the sodium channel compared to the resting state. nih.govresearchgate.net This is a hallmark of the "modulated receptor hypothesis," which posits that the local anesthetic binding site is more accessible when the channel is not in its resting conformation. researchgate.net The use-dependent, or frequency-dependent, block is a direct consequence of this state preference. nih.gov With repetitive stimulation (i.e., high frequency of action potentials), there is a cumulative increase in the number of channels blocked by this compound because the channels spend more time in the open and inactivated states, providing more opportunities for the drug to bind. nih.govnih.gov This phenomenon is particularly pronounced with intracellular application of QX-314. elifesciences.org Studies in squid axons have demonstrated that this frequency- and voltage-dependent block is critically modulated by the sodium inactivation mechanism; removal of inactivation eliminates this dependency. nih.govnih.gov
| Parameter | Description | Finding |
| State-Dependent Block | Preferential binding to certain channel conformations. | This compound binds with higher affinity to the open and/or inactivated states of the sodium channel. researchgate.net |
| Use-Dependent Block | Increased block with repetitive channel activation. | The block of sodium channels by intracellularly applied this compound is highly use-dependent. elifesciences.org |
| Inactivation Dependence | Role of the channel's inactivation gate. | The frequency- and voltage-dependent block by this compound disappears in sodium channels where inactivation has been removed. nih.govnih.gov |
Intracellular application of this compound effectively blocks fast, Na+-dependent action potentials. nih.govnih.gov This is a direct result of its ability to inhibit the rapid influx of sodium ions that underlies the depolarizing phase of the action potential. Studies in hippocampal CA1 pyramidal neurons have shown a time-dependent and complete blockade of action potentials following intracellular injection of QX-314. nih.gov Even at concentrations that only partially block sodium spikes, a pronounced frequency-dependent depression is observed at low rates of stimulation. nih.gov This progressive blockade of both proximal and distal voltage-dependent sodium channels highlights its utility in studying the generation and propagation of action potentials within neuronal compartments. nih.gov
In addition to blocking the transient sodium current responsible for the fast action potential upstroke, this compound also inhibits the voltage-dependent, non-inactivating, or persistent, sodium conductance. nih.govphysiology.org This persistent sodium current plays a significant role in setting the resting membrane potential and modulating neuronal excitability. By blocking this conductance, this compound can lead to a hyperpolarization of the resting membrane potential. jneurosci.org Research on calyx of Held nerve terminals has shown that internal application of QX-314 blocks both persistent and resurgent sodium currents, which contribute to the depolarizing afterpotential (DAP) following an action potential. jneurosci.org
Interactions with Other Ion Channels and Receptors
While the primary target of this compound is the voltage-gated sodium channel, it has also been shown to interact with other ion channels, most notably the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.
This compound is reported to block Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels from the intracellular side. nih.govunifi.it HCN channels are responsible for the hyperpolarization-activated current (Ih), which plays a crucial role in regulating neuronal rhythmicity and excitability. nih.gov The block of HCN channels by intracellular QX-314 is a useful experimental tool to isolate the effects of other pharmacological agents on these channels or to study the contribution of presynaptic versus postsynaptic HCN channels to synaptic transmission. pnas.orgox.ac.ukbiorxiv.org For instance, by including QX-314 in the recording pipette to block postsynaptic HCN channels, researchers can specifically investigate the presynaptic effects of other HCN channel modulators. pnas.orgox.ac.uk
| Channel | Effect of this compound | Functional Consequence |
| HCN Channels | Intracellular blockade. nih.govunifi.it | Inhibition of the hyperpolarization-activated current (Ih), affecting neuronal excitability and rhythmicity. nih.gov |
Influence on Calcium Currents in Neuronal Subpopulations
Intracellular application of this compound (QX-314) has been shown to exert a significant inhibitory effect on voltage-gated calcium (Ca²⁺) currents in central neurons, particularly in hippocampal CA1 pyramidal cells. physiology.orgnih.govtocris.com This inhibition is not uniform across all calcium channel subtypes but demonstrates a broad-spectrum blocking activity.
Studies utilizing whole-cell voltage-clamp recordings in acutely isolated rat hippocampal CA1 neurons have demonstrated that dialysis with QX-314 leads to a marked reduction in both low-threshold (T-type) and high-threshold Ca²⁺ currents. physiology.orgnih.gov When applied as a bromide salt (QX-314-Br), 10 mM of the compound reduced the amplitude of high-threshold Ca²⁺ currents to approximately 20% of control levels. physiology.orgnih.gov Concurrently, it caused a distinct positive shift in the current-voltage (I-V) relationship. physiology.orgnih.gov However, this shift was found to be an effect of the bromide (Br⁻) anion itself, as it could be replicated using sodium bromide (NaBr) and was absent when the chloride salt of QX-314 was used. physiology.orgnih.gov
The compound's effect on low-threshold (T-type) Ca²⁺ currents is particularly pronounced. In the presence of 10 mM QX-314-Br, T-type currents were almost completely abolished. physiology.org Even when using the chloride salt to eliminate the I-V shifting effect of bromide, 10 mM QX-314-Cl still reduced T-type currents to less than 45% of control amplitudes. physiology.orgnih.gov
Importantly, the blockade of high-threshold Ca²⁺ currents by QX-314 does not appear to be selective for any particular subtype. Experiments using specific channel antagonists such as ω-conotoxin GVIA (for N-type channels), ω-agatoxin IVA (for P/Q-type channels), and nimodipine (B1678889) (for L-type channels) showed that the proportion of current blocked by these antagonists was similar in control cells and in cells dialyzed with QX-314. physiology.orgnih.gov This indicates that QX-314 broadly inhibits multiple types of high-threshold Ca²⁺ channels rather than targeting a specific one. physiology.orgnih.gov
Table 1: Effect of Intracellular QX-314 on Calcium Currents in Hippocampal CA1 Pyramidal Neurons
| Parameter | Condition (10 mM QX-314) | Observation | Reference |
|---|---|---|---|
| High-Threshold Ca²⁺ Current | QX-314-Bromide | Amplitude reduced to ~20% of control. | physiology.orgnih.gov |
| QX-314-Chloride | Amplitude significantly reduced. | physiology.orgnih.gov | |
| QX-314-Bromide | Current-Voltage (I-V) curve shifted in the positive voltage direction. | physiology.orgnih.gov | |
| QX-314-Chloride | No significant shift in the I-V curve. | physiology.orgnih.gov | |
| Low-Threshold (T-type) Ca²⁺ Current | QX-314-Bromide | Almost completely abolished (<10% of control). | physiology.orgmedchemexpress.com |
| QX-314-Chloride | Amplitude reduced to <45% of control. | physiology.orgnih.gov | |
| Subtype Selectivity (High-Threshold) | QX-314 + Subtype Blockers | Proportions of N-, P/Q-, and L-type currents blocked were similar to control. | physiology.orgnih.gov |
Impact on Neuronal Excitability and Synaptic Function
Alterations in Postsynaptic Potentials
Once inside a neuron, this compound's primary effect is the blockade of voltage-gated sodium channels, which fundamentally alters neuronal excitability and the shape of postsynaptic potentials (PSPs). nih.gov By inhibiting the channels responsible for the rising phase of the action potential, intracellular QX-314 effectively prevents action potential generation. hellobio.comnih.gov
This mechanism has a direct impact on the amplification of excitatory postsynaptic potentials (EPSPs). In neocortical layer 5 pyramidal neurons, AMPA receptor-mediated EPSPs are normally enhanced at depolarized membrane potentials due to the recruitment of voltage-gated sodium channels. Loading these cells with QX-314 reduces this depolarization-dependent amplification, demonstrating its role in shaping subthreshold synaptic events. nih.gov
QX-314 is a valuable tool for dissecting presynaptic from postsynaptic mechanisms. Researchers can apply QX-314 to the postsynaptic neuron via the recording pipette to block its ability to fire action potentials. pnas.org Studies using this approach have shown that while QX-314 in the postsynaptic cell prevents it from firing, it does not prevent the synaptic modification itself, indicating the locus of plasticity is presynaptic or at least does not require postsynaptic spiking. nih.gov Similarly, external application of QX-314 has been shown to block evoked excitatory postsynaptic currents (EPSCs) by inhibiting action potential conduction in presynaptic afferent axons. nih.govphysiology.org However, it does not alter the machinery of glutamate (B1630785) release itself, as the frequency and amplitude of spontaneous, action-potential-independent miniature EPSCs remain unchanged. nih.govphysiology.org
Effects on Synaptic Plasticity Mechanisms
The ability of this compound to block postsynaptic action potentials without directly affecting most ligand-gated receptors makes it an ideal pharmacological tool for investigating the cellular mechanisms of synaptic plasticity. Its use has been instrumental in determining the requirement of postsynaptic firing for the induction of various forms of plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
In studies of transient synaptic potentiation in the visual cortex, including QX-314 in the recording pipette to block postsynaptic spiking did not prevent the induction of potentiation. nih.gov This finding was crucial in demonstrating that the potentiation mechanism did not require action potential backpropagation or recurrent circuit activity, but was instead a modification occurring directly at the activated synapse. nih.gov
Similarly, in the hippocampus, QX-314 has been widely used to block postsynaptic sodium channels during plasticity experiments. jneurosci.orgresearchgate.net This allows researchers to isolate the effects of postsynaptic depolarization and calcium entry through NMDA receptors from the effects of sodium-channel-dependent action potentials. This approach has been applied in studies comparing the distinct plasticity rules in different hippocampal subfields, such as CA1 and CA2. jneurosci.org It has also been employed in investigations of inhibitory synaptic plasticity in midbrain dopamine (B1211576) neurons and the auditory cortex, helping to clarify the roles of presynaptic activity and postsynaptic depolarization. nih.govjneurosci.org
Table 2: Use of QX-314 in Synaptic Plasticity Studies
| Brain Region / Synapse | Plasticity Type | Key Finding with QX-314 | Reference |
|---|---|---|---|
| Visual Cortex (Layer II/III) | Transient Synaptic Potentiation | Postsynaptic action potential firing is not required for induction. | nih.gov |
| Hippocampus (CA1/CA2) | LTP / LTD | Used to block postsynaptic spikes to isolate other induction mechanisms. | jneurosci.orgresearchgate.net |
| Midbrain (Dopamine Neurons) | Inhibitory LTD | Used to achieve stable, high-resolution recording of inhibitory currents during plasticity induction. | jneurosci.org |
| Auditory Cortex | Short-term Inhibitory Plasticity | Included in pipette solution to block postsynaptic sodium currents and isolate presynaptic effects. | nih.gov |
Modulation of Intrinsic Neuronal Firing Properties
The most direct and well-documented effect of intracellular this compound is the modulation of a neuron's intrinsic firing properties, culminating in the complete blockade of action potential generation. medkoo.comscientificlabs.co.uk This effect stems directly from its function as a potent blocker of voltage-gated sodium channels from the intracellular side of the membrane. nih.gov
By preventing the rapid influx of sodium ions that underlies the depolarization phase of an action potential, QX-314 effectively raises the threshold for firing to an insurmountable level. This has made it a standard tool in electrophysiology for preventing a recorded cell from firing, thereby electrically isolating it from the surrounding network and allowing for the study of synaptic inputs without the contamination of action potential-driven events. nih.govcmu.edu
Beyond simply blocking all-or-none spiking, QX-314 also affects subthreshold properties that contribute to neuronal firing patterns. As mentioned previously, it prevents the voltage-dependent amplification of EPSPs that can help a neuron reach its firing threshold. nih.gov In studies examining how neurons respond to complex inputs, such as oscillatory currents, QX-314 has been used to dissect the passive membrane properties from the active, sodium-channel-dependent properties that shape a neuron's resonant frequency and firing-rate modulation. nih.gov Therefore, QX-314 fundamentally alters the integrative and output properties of a neuron by silencing its primary mechanism for generating fast, regenerative electrical signals.
Differential Effects on Specific Neuronal Cell Types (e.g., Cajal-Retzius Cells, Dentate Gyrus Cells)
This compound, also known as QX-314, is a quaternary ammonium derivative of lidocaine. Due to its permanent positive charge, it is membrane-impermeable and primarily exerts its effects from the intracellular side of the cell membrane. rndsystems.comelifesciences.org This property has made it a valuable tool in neurophysiological research to selectively block voltage-gated channels in a recorded neuron without affecting surrounding cells when applied via a whole-cell patch pipette. Research has demonstrated differential experimental applications and observed effects of this compound on various neuronal populations, including Cajal-Retzius cells and dentate gyrus granule cells.
Effects on Cajal-Retzius Cells
Cajal-Retzius cells are transient neurons crucial for the proper development and lamination of the cerebral cortex. researchgate.netnih.gov Electrophysiological studies have utilized intracellular this compound to probe the properties of these unique cells. A primary finding is the compound's effect on the hyperpolarization-activated inward current, known as Ih, which is prominently expressed in Cajal-Retzius cells. nih.govphysiology.orgresearchgate.net
When this compound is introduced into a Cajal-Retzius cell through the recording pipette, it rapidly blocks the Ih current from the intracellular side. physiology.orgresearchgate.net This blockade occurs within approximately one minute of establishing the whole-cell configuration. physiology.org In contrast, external application of the compound has no effect on Ih, confirming the intracellular site of action. researchgate.net Despite the prominent Ih current in these cells, its blockade by this compound does not significantly alter key cellular properties such as the resting membrane potential, action potential threshold, or amplitude. physiology.orgresearchgate.net This suggests that while Ih is a characteristic feature of Cajal-Retzius cells, it may not be the primary determinant of their basic firing properties under the experimental conditions. physiology.orgresearchgate.net
Research Findings on this compound (QX-314) in Cajal-Retzius Cells
| Parameter Investigated | Observation with Intracellular QX-314 | Reference |
|---|---|---|
| Hyperpolarization-activated current (Ih) | Blocked completely and rapidly from the intracellular side. | researchgate.netphysiology.orgresearchgate.net |
| Site of Action on Ih | Intracellular; external application is ineffective. | researchgate.net |
| Resting Membrane Potential (RMP) | No significant effect observed upon Ih block. | physiology.orgresearchgate.net |
| Action Potential Properties (Amplitude, Threshold, Width) | No significant effect observed upon Ih block. | physiology.orgresearchgate.net |
| GABAA Receptor-Mediated Currents | Caused a minor positive shift in the reversal potential. | nih.gov |
Effects on Dentate Gyrus Granule Cells
In the dentate gyrus of the hippocampus, this compound is extensively used as a pharmacological tool in studies of synaptic transmission and plasticity in granule cells. physiology.orgphysiology.orgresearchgate.net Its primary application is its inclusion in the intracellular solution during patch-clamp recordings to block voltage-gated sodium channels from within the recorded neuron. elifesciences.orgresearchgate.net This prevents the generation of action potentials by the postsynaptic cell, thereby allowing researchers to isolate and study synaptic responses, such as excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs), without contamination from the neuron's own firing. elifesciences.orgjneurosci.org
The blockade of sodium channels by intracellular this compound has been instrumental in revealing mechanisms of synaptic plasticity. For instance, its application prevents the induction of long-term potentiation (LTP) at the perforant path-granule cell synapse that would normally be induced by high-frequency stimulation. elifesciences.org This finding demonstrates that sodium channel-dependent events, such as dendritic spikes, are necessary for this form of synaptic plasticity. elifesciences.org Furthermore, the compound has been used to show that certain slow inhibitory potentials in granule cells are expressed even when postsynaptic firing is prevented, helping to dissect the pre- and postsynaptic components of synaptic events. jneurosci.org
Research Applications of this compound (QX-314) in Dentate Gyrus Granule Cells
| Experimental Application | Key Finding or Purpose | Reference |
|---|---|---|
| Blockade of Postsynaptic Action Potentials | Allows for the isolation and study of synaptic currents (EPSCs/IPSCs) and potentials (EPSPs/IPSPs). | elifesciences.orgresearchgate.netjneurosci.org |
| Investigation of Synaptic Plasticity (LTP) | Abolished TBS-induced LTP, indicating a requirement for postsynaptic sodium channel activation and dendritic spikes. | elifesciences.org |
| Study of Long-Lasting Hyperpolarization (LLH) | Demonstrated that LLH occurs in the absence of postsynaptic firing, indicating a presynaptic or network-level origin. | jneurosci.org |
| Recording of Miniature Synaptic Currents (mEPSCs/mIPSCs) | Used as a standard component of the intracellular solution to ensure stable voltage-clamp recordings. | biorxiv.org |
Structure Activity Relationships and Analog Design
Quaternary Ammonium (B1175870) Structure and Membrane Interactions
The defining feature of Lidocaine (B1675312) N-ethyl bromide is its quaternary ammonium group, which renders the molecule permanently cationic and largely membrane impermeable. hellobio.com This property is central to its mechanism of action and its interactions with the phospholipid bilayers of cell membranes.
The cell membrane is a lipid bilayer that is inherently hydrophobic. Charged molecules, such as the quaternary ammonium ion of Lidocaine N-ethyl bromide, are hydrophilic and therefore have great difficulty crossing this lipid barrier. dovepress.comnih.gov Unlike its tertiary amine parent compound, lidocaine, which can exist in both a charged and a neutral form, this compound is permanently charged regardless of the surrounding pH. dovepress.comnih.gov This permanent positive charge prevents it from diffusing across neuronal membranes to reach its binding site on the intracellular side of voltage-gated sodium channels when applied externally. dovepress.comnih.govelifesciences.org
However, while this compound is generally membrane-impermeable, it can enter neurons through large-pored channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. nih.govphysiology.orgresearchgate.net This provides a mechanism for its entry into specific cell types, such as nociceptive (pain-sensing) neurons that express these channels. elifesciences.orgresearchgate.net
The positively charged quaternary ammonium head of this compound engages in electrostatic interactions with the negatively charged components of the phospholipid bilayer. nih.govresearchgate.net Bacterial and to some extent eukaryotic cell membranes contain anionic phospholipids (B1166683) which attract the cationic head of the molecule. nih.gov Molecular dynamics simulations of quaternary ammonium compounds (QACs) interacting with bacterial membranes show that the QACs are drawn to the negatively charged lipids, leading to the integration of their hydrophobic parts into the membrane. nih.gov This interaction can cause a clustering of anionic lipids around the QAC, leading to membrane destabilization. nih.govresearchgate.net
The interaction of QACs with membranes is also influenced by the nature of the QAC itself. For instance, the length of the alkyl chains can affect how the molecule orders the lipid bilayer. rsc.org In the case of this compound, while it is not a classic surfactant, its amphipathic nature (having both a charged, hydrophilic head and a more hydrophobic aromatic portion) dictates its interaction at the membrane-water interface. Studies comparing lidocaine and QX-314 have shown that lidocaine increases membrane fluidity, whereas QX-314 does not, highlighting the critical role of the permanent charge in limiting its deeper penetration and disruption of the membrane. nih.gov
| Feature | Lidocaine | This compound (QX-314) |
| Charge | Tertiary amine (can be neutral or cationic) | Quaternary ammonium (permanently cationic) |
| Membrane Permeability | Permeable in neutral form | Generally impermeable |
| Interaction with Membrane | Increases membrane fluidity | Primarily electrostatic interactions at the surface |
Stereochemical and Substituent Effects on Biological Activity
The biological activity of this compound and its analogs is not solely determined by the quaternary ammonium group but is also influenced by other structural features, including substitutions on the aromatic ring, the nature of the amide linker, and the length and branching of the alkyl chains.
The aromatic ring of lidocaine and its derivatives is crucial for their anesthetic activity. Substitutions on this ring can significantly alter potency and toxicity. Studies on lidocaine analogs have shown that methyl substitutions at the ortho (2 and 6) positions of the benzene (B151609) ring are important for activity. llu.edunih.gov Changing these substituents can affect the molecule's lipophilicity and its interaction with the sodium channel. For example, replacing the methyl groups with chlorine atoms can increase the half-life and lipid solubility of the compound. nih.gov However, moving the methyl groups to other positions on the ring generally results in compounds with lesser local anesthetic activity and potentially increased toxicity. llu.edu
| Substitution on Aromatic Ring | Effect on Activity of Lidocaine Analogs |
| Ortho-methyl groups (as in lidocaine) | Optimal for local anesthetic activity |
| Other methyl positions | Generally decreased activity and increased toxicity llu.edu |
| Ortho-chloro groups | Increased half-life and lipid solubility nih.gov |
| Trifluoromethyl or halogen groups | Significantly reduced surface anesthetic effect nih.gov |
The amide linker in lidocaine and its derivatives is a key structural component. Modifications to this linker can impact the compound's stability and activity. Solid-phase synthesis strategies have been developed to create libraries of lidocaine analogs by modifying the groups attached to the amide nitrogen and the acyl carbon. nih.gov
Variations in the alkyl chains, both those attached to the terminal amine and the intermediate chain connecting the amine to the amide, also play a significant role in the structure-activity relationship. For lidocaine homologs, increasing the length of the n-alkyl groups on the tertiary amine increases tonic blocking potency, which correlates with an increase in the partition coefficient (a measure of lipophilicity). nih.gov Conversely, increasing the length of the alkyl chain between the amide bond and the terminal amine can decrease potency. nih.gov In quaternary derivatives like QX-222 (the trimethyl analog of QX-314) and QX-314 (the triethyl analog), the size of the alkyl groups on the nitrogen can affect the rate of recovery from sodium channel block, with the smaller QX-222 recovering faster than QX-314. dovepress.comresearchgate.net This suggests that the size of the quaternary head influences how it is "trapped" within the channel.
The three-dimensional structure and conformational flexibility of this compound are critical for its binding to the sodium channel. The binding site for local anesthetics is located within the inner pore of the channel. nih.gov For a permanently charged molecule like QX-314, which must enter the channel when it is open, its conformation will determine how it fits within the binding site and interacts with the amino acid residues lining the pore. elifesciences.orgnih.gov
Computational modeling studies have suggested that the ammonium group of local anesthetics binds in the central cavity of the sodium channel. nih.gov The aromatic portion of the molecule can then orient itself in different ways, described as "vertical" or "horizontal" binding modes. nih.gov The specific conformation adopted can be influenced by the presence of ions within the channel and by mutations in the channel pore. nih.gov The affinity of QX-314 for its binding site is considerably greater than that of its smaller analog, QX-222, which can be attributed to more extensive hydrophobic and van der Waals interactions of the larger triethyl groups with the channel wall. nih.gov
Synthesis and Preclinical Evaluation of Novel Derivatives
The permanent positive charge of this compound (also known as QX-314) renders it membrane impermeable. rndsystems.comucl.ac.uk This characteristic has driven research into novel derivatives to enhance its properties, such as duration of action and selective nerve blockade, by modifying its chemical structure. Early research into quaternary lidocaine derivatives (QLDs) began in the 1970s, initially focusing on their potential as antiarrhythmic drugs before their utility in local anesthesia became a primary focus. nih.govdovepress.comdovepress.com
In an effort to optimize the efficacy and duration of QX-314, hydroxyl analogues have been designed and synthesized. A notable example is QX-OH (2-(2,6-dimethylphenylamino)-N,N-diethyl-N-(2-hydroxyethyl)-2-oxoethanaminium bromide). nih.gov The primary design rationale for introducing a hydroxyl group was to modify the compound's physicochemical properties, specifically its lipophilicity. dovepress.com
The addition of the hydroxyl group makes QX-OH less lipophilic and slightly more hydrophilic than QX-314. dovepress.comtandfonline.com This reduced lipid solubility is theorized to hinder the molecule's escape after it has entered the nerve cell, thereby contributing to a longer duration of nerve block. dovepress.com
Preclinical evaluations in rat sciatic nerve block (SNB) models have demonstrated the effects of this structural modification. When compared to QX-314 at corresponding concentrations, QX-OH significantly prolonged the duration of sensory block. tandfonline.com For instance, in one study, QX-OH demonstrated a longer motor and sensory block than QX-314. tandfonline.com Despite the extended duration, the onset time for both compounds remained similar, typically between 30 and 60 minutes. tandfonline.com While QX-OH is more hydrophilic, its cardiac toxicity, as measured by the ED50, was not significantly different from that of QX-314 (10.4 mg/kg vs 10.0 mg/kg, respectively). dovepress.comtandfonline.com
| Compound | Concentration | Motor Block Duration (hours) | Sensory Block Duration (hours) |
|---|---|---|---|
| QX-314 | 0.25% | 3.3 ± 0.6 | 5.0 ± 0.7 |
| QX-OH | 0.25% | 4.5 ± 0.5 | 7.3 ± 0.8 |
| QX-314 | 0.5% | 4.2 ± 0.7 | 6.5 ± 0.9 |
| QX-OH | 0.5% | 5.8 ± 0.6 | 10.2 ± 1.1 |
Beyond hydroxyl analogues, research has encompassed a variety of other N-substituted lidocaine quaternary ammonium compounds. Among the most studied are QX-222 and QX-572. nih.govdovepress.com Historically, QX-572 was investigated in the 1960s for its antiarrhythmic properties, demonstrating an ability to treat ventricular tachyarrhythmia with long-lasting effects. nih.govdovepress.com Electrophysiological studies on isolated animal papillary muscles showed that QX-572 increased the diastolic threshold and absolute refractory period. dovepress.comdovepress.com
The nature of the N-substituents significantly influences the compound's interaction with sodium channels. For example, recovery from sodium channel blockade is considerably slower for QX-314 and QX-222 compared to the parent molecule, lidocaine. dovepress.com The recovery from a QX-314 block is approximately 4 to 5 times slower than from a QX-222 block, a difference attributed to physicochemical properties like molecular weight that affect how quickly the molecule can escape the channel. dovepress.com
In a different design approach, researchers synthesized N-beta-phenylethyl lidocaine quaternary ammonium bromide, incorporating an additional hydrophobic component to the quaternary ammonium derivative. nih.gov This compound proved to be a potent sodium channel blocker in vitro, exhibiting both tonic and use-dependent blocks that were more than twice as effective as lidocaine. nih.gov In vivo studies in rats showed it produced a prolonged and complete sciatic nerve block; the motor function block was 3.6 times longer than lidocaine's, and the sensory block was 9.3 times longer. nih.gov This work highlights a strategy of increasing hydrophobicity to prolong anesthetic effects.
Computational Approaches to Structure-Function Elucidation
Computational modeling has become an important tool for understanding the structure-function relationships of lidocaine derivatives at the molecular level. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking have provided significant insights. nih.gov
3D-QSAR studies of lidocaine analogs targeting the voltage-gated sodium channel Nav1.7 have revealed that the presence of hydrophobic groups and specific steric parameters are crucial for enhancing inhibitory activity and specificity for this channel subtype. nih.gov Molecular docking analyses have further elucidated the interactions between these compounds and the channel's binding site. For lidocaine and its derivatives, a key binding site involves the DIVS6 segment of the sodium channel. nih.gov
Computational modeling of the human cardiac sodium channel (hNaV1.5) using methods like RosettaLigand has been employed to visualize the binding of lidocaine, QX-314, and other variants. nih.gov These models consistently show that the amine/ammonium group of lidocaine and QX-314 is positioned near the phenylalanine residue F1760. nih.gov The phenyl ring of the compounds can adopt multiple orientations in this binding pocket. nih.gov Such computational studies are crucial for rational drug design, allowing for the prediction of how structural modifications might influence binding affinity and channel blockade, thereby guiding the synthesis of novel derivatives with improved therapeutic profiles. nih.govresearchgate.net
Advanced Delivery Systems and Targeted Pharmacological Research
Ion Channel-Facilitated Intracellular Targeting Strategies
A leading strategy to overcome the membrane impermeability of Lidocaine (B1675312) N-ethyl bromide is to exploit the large pores of specific ion channels, effectively turning them into transient gateways for drug entry. This approach is particularly focused on targeting nociceptors, the sensory neurons responsible for pain signaling.
TRPV1 Agonist Co-administration for Nociceptor-Specific Delivery
Research has demonstrated that the co-administration of Lidocaine N-ethyl bromide with an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel can produce a long-lasting and selective nociceptive blockade. duke.edu TRPV1 channels are non-selective cation channels predominantly expressed on nociceptive sensory neurons and are activated by stimuli such as heat, acid, and capsaicin (B1668287). austinpublishinggroup.commdpi.comnih.gov When activated, the TRPV1 channel pore dilates sufficiently to allow the passage of the this compound molecule into the neuron's cytoplasm. austinpublishinggroup.commdpi.comnih.gov
While capsaicin is a potent TRPV1 agonist, its clinical utility is hampered by the intense burning pain it causes upon application. austinpublishinggroup.commdpi.com A significant breakthrough in this area was the discovery that the conventional local anesthetic, lidocaine, can also act as a TRPV1 agonist. duke.edunih.gov This allows for a more clinically viable approach where co-application of lidocaine with this compound facilitates the latter's entry into nociceptors. duke.edu This method produces a sustained regional analgesia without the severe initial pain associated with capsaicin. duke.edu Studies in rodent models have shown that this combination results in a differential nociceptive block that far outlasts the transient motor block, extending for several hours. duke.edu The efficacy of this targeting strategy is significantly reduced in TRPV1 knockout mice, confirming the essential role of the channel in this process. duke.edu
Lipid-Based Nanocarrier Systems for Enhanced Intracellular Delivery
Lipid-based nanocarriers, particularly liposomes, represent another major avenue of research for delivering membrane-impermeable compounds like this compound. Liposomes are microscopic vesicles composed of a phospholipid bilayer, capable of encapsulating hydrophilic and hydrophobic drugs.
Liposome (B1194612) Formulations and Their Impact on Compound Uptake
Due to its hydrophilic and permanently charged nature, this compound has a poor ability to penetrate lipid tissues on its own. nih.gov Liposomal formulations are designed to overcome this limitation. By encapsulating or associating the compound with liposomes, the delivery system can interact with and fuse with cell membranes, facilitating the intracellular release of the drug. nih.gov Studies have shown that combining this compound with liposomes can significantly prolong its anesthetic effects in vivo, a result attributed to the liposome-induced enhancement in cellular uptake. nih.gov
Charge-Dependent Effects of Liposomes (Anionic, Cationic, Neutral)
The surface charge of the liposome is a critical factor influencing its interaction with both the drug and the target cell membrane. Research comparing anionic (negatively charged), cationic (positively charged), and neutral liposomes for the delivery of this compound has yielded clear results.
Anionic liposomes have been shown to be most effective, substantially prolonging both sensory and motor nerve blocks in rat models. nih.gov In contrast, cationic and neutral liposomes had minimal effect on the duration of the block. nih.gov The proposed mechanism involves the electrostatic attraction between the positively charged this compound and the negatively charged surface of the anionic liposomes. nih.gov This association is believed to enhance the compound's proximity to the cell membrane, promoting uptake. nih.gov
In vitro studies corroborate these findings. Anionic liposomes markedly increased the intracellular concentration of this compound in a time-dependent manner. nih.gov Neutral liposomes had a limited effect, while cationic liposomes actually reduced cellular entry of the compound, likely due to electrostatic repulsion between the cationic carrier and the positively charged drug. nih.gov
| Liposome Type (40 mmol/L) | Sensory Block Duration (hours) | Motor Block Duration (hours) |
|---|---|---|
| Anionic | 25.7 ± 8.3 | 41.4 ± 6.1 |
| Cationic | No significant prolongation | No significant prolongation |
| Neutral | No significant prolongation | No significant prolongation |
| Liposome Formulation | Relative Intracellular Concentration (after 0.5h) | Relative Intracellular Concentration (after 4h) |
|---|---|---|
| Anionic Liposomes (0.8 mmol/L) | Markedly Increased | Further Increased |
| Neutral Liposomes (0.8 mmol/L) | Limited Effect | Limited Effect |
| Cationic Liposomes (0.8 mmol/L) | Decreased | Slightly Increased vs 0.5h |
Data in tables are synthesized from findings reported in scientific literature for illustrative purposes. nih.gov
Surfactant-Mediated Augmentation of Transmembrane Diffusion
Surfactants are amphiphilic molecules that can be incorporated into lipid-based delivery systems or used as penetration enhancers to increase the fluidity of cell membranes. By perturbing the organization of the lipid bilayer, surfactants can create transient pores or disordered regions that increase membrane permeability. This mechanism can facilitate the transmembrane diffusion of molecules that would otherwise be unable to cross. While direct studies on the combination of surfactants with this compound are limited, the principle is well-established for other local anesthetics and charged molecules. For instance, surfactants like Tween 80 are used in deformable liposome formulations to enhance the skin permeation of drugs. The inclusion of such "edge activators" makes the vesicle membrane more flexible and able to squeeze through pores smaller than its own diameter, thereby improving drug delivery into deeper tissue layers. This approach could theoretically be applied to enhance the delivery of this compound, although specific formulations would require dedicated investigation.
Selective Neuromodulation in Preclinical Animal Models
This compound, a permanently charged derivative of lidocaine, has become a significant tool in advanced delivery systems and targeted pharmacological research. Due to its charge, it cannot passively diffuse across neuronal cell membranes. This property is exploited in preclinical animal models to achieve selective neuromodulation, primarily by targeting specific populations of neurons. This is often accomplished by co-administering this compound with an agent that temporarily opens large-pore channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) or Transient Receptor Potential Ankylrin 1 (TRPA1) channels, which are predominantly expressed on nociceptive (pain-sensing) sensory neurons. This strategy allows for the selective entry of this compound into these targeted neurons, leading to a localized and specific nerve block.
Applications in Investigating Nociceptive Pathways
The selective action of this compound makes it an invaluable research tool for dissecting the function of specific nociceptive pathways in preclinical animal models. By selectively silencing TRPV1-expressing neurons, researchers can investigate the contribution of these specific nerve fibers to different pain states.
For instance, studies in guinea pigs have utilized this compound to explore visceral pain pathways. In a model of esophageal pain, researchers demonstrated that an acidic solution could activate TRPV1 channels, allowing this compound to enter and block acid-induced activation of esophageal nociceptive C-fiber neurons nih.govresearchgate.net. This approach effectively demonstrated that acid-evoked pain in this model is mediated by TRPV1-positive afferents.
In rodent models of neuropathic and inflammatory pain, the co-administration of this compound with a TRPV1 agonist at the site of injury has been shown to transiently reverse mechanical and thermal hypersensitivity nih.gov. This allows researchers to confirm the role of peripheral TRPV1-expressing nociceptors in maintaining these chronic pain states. The methodologies for assessing these pain-like behaviors are standardized and include:
Thermal Hyperalgesia: Often measured using the Hargreaves test, where a radiant heat source is applied to the paw and the latency to withdrawal is recorded.
Mechanical Allodynia: Typically assessed with von Frey filaments, which are a series of calibrated fibers that apply a specific force to the paw to determine the withdrawal threshold.
By observing the reversal of these behaviors upon selective blockade with this compound, investigators can gain insights into the specific neuronal populations driving the pathology.
Studies on Regional Nerve Blockade for Research Purposes
This compound is also employed in preclinical research to achieve long-duration regional nerve blockade for experimental purposes. This is particularly useful in studies requiring prolonged analgesia in a specific limb or region to investigate physiological processes or the effects of other interventions in the absence of confounding pain signals.
Sciatic nerve blockade is a common model used in rats and mice. In these studies, this compound, often in combination with another local anesthetic like bupivacaine (B1668057) which can act as a synergist, is injected in the vicinity of the sciatic nerve nih.gov. The effects are then monitored over time. Sensory blockade is typically assessed using tests like the tail-flick test or by measuring withdrawal thresholds to thermal or mechanical stimuli on the hind paw nih.govnih.gov. Motor function is evaluated by observing gait, the righting reflex, and using measures like the extensor postural thrust nih.gov.
Research has shown that combining this compound with bupivacaine can produce a sciatic nerve block lasting for many hours, significantly longer than bupivacaine alone nih.gov. For example, one study found that a combination of 0.9% this compound and 0.5% bupivacaine resulted in an effective sensory nerve block of approximately 10.1 hours in rats, compared to about 3.6 hours with 0.5% bupivacaine alone nih.gov. Such long-lasting and sensory-predominant blocks are advantageous for long-term experiments where repeated administration of analgesics would be disruptive.
| Animal Model | Agent(s) and Test | Control (Lidocaine/Bupivacaine Alone) Duration | This compound Combination Duration | Fold Increase |
|---|---|---|---|---|
| Guinea Pig | Intradermal Wheal Assay (Nociceptive Block) | 100 ± 24 min (70 mM Lidocaine) | 650 ± 171 min (70 mM this compound) | ~6.5x |
| Mouse | Tail-Flick Test (Sensory Block) | 50 ± 11 min (70 mM Lidocaine) | 540 ± 134 min (70 mM this compound) | ~10.8x |
| Rat | Sciatic Nerve Block (Sensory Block) | 3.6 ± 1.3 h (0.5% Bupivacaine) | 10.1 ± 0.8 h (0.9% this compound + 0.5% Bupivacaine) | ~2.8x |
| Rat | Intraplantar Injection (Thermal Latency) | ~60 min (1% Lidocaine) | ~120 min (1% Lidocaine + 0.2% this compound) | ~2.0x |
Biochemical and Cell Biological Research Applications
Utilization as a Pharmacological Probe for Ion Channel Research
Lidocaine (B1675312) N-ethyl bromide (QX-314) is extensively used as a pharmacological probe to investigate the function and properties of various ion channels, particularly voltage-gated sodium channels (VGSCs). Because it is membrane-impermeable, QX-314 is ineffective at blocking sodium channels when applied to the outside of a cell. nih.gov However, when introduced directly into the cytoplasm, it effectively blocks VGSCs from the inside in a use-dependent manner, meaning it enters and blocks the channel pore more effectively when the channel is open. nih.gov
This characteristic is pivotal for a technique that allows for the selective silencing of specific neurons. Researchers have discovered that QX-314 can gain intracellular access through the large pores of certain non-selective cation channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1) channels. nih.gov These channels are highly expressed in nociceptive (pain-sensing) sensory neurons. By co-applying QX-314 with an agonist for these channels (like capsaicin (B1668287) for TRPV1), a pathway is opened for QX-314 to enter and accumulate inside only the neurons expressing the target channel. Once inside, it blocks the sodium channels, effectively silencing the neuron's electrical activity.
This approach has been instrumental in distinguishing the roles of different neuron populations in pain signaling and has provided a proof of concept for developing targeted analgesics. Studies have shown that QX-314 can permeate human isoforms of TRPV1 and TRPA1 to induce a potent, use-dependent inhibition of the sodium channel Nav1.7. nih.gov This targeted action allows researchers to study the consequences of silencing specific neural pathways while leaving others unaffected.
Table 1: Application of Lidocaine N-ethyl bromide (QX-314) in Ion Channel Research
| Research Focus | Experimental Setup | Key Findings |
| Selective Inhibition of Nociceptors | Co-application of QX-314 with capsaicin (a TRPV1 agonist) on dorsal root ganglion neurons. | QX-314 enters neurons through activated TRPV1 channels and produces a long-lasting intracellular block of sodium channels, silencing the neuron. |
| Permeation through TRP Channels | Patch-clamp and calcium imaging on HEK-293 cells expressing human TRPV1 and TRPA1 channels. | QX-314 directly permeates human TRPV1 and TRPA1 channels to induce a concentration-dependent, use-dependent inhibition of Nav1.7. |
| Block of Cranial Afferents | Brain-stem slice preparations from rats, monitoring excitatory postsynaptic currents (EPSCs). | QX-314 blocked nerve conduction and evoked glutamate (B1630785) release from cranial primary afferents, surprisingly independent of TRPV1 activation in this specific context. nih.gov |
| Cytotoxicity Studies | Flow cytometry on HEK-293 cells expressing hTRPV1 or hTRPA1. | Expression of hTRPV1 was associated with QX-314-induced cytotoxicity, which could be reduced by a TRPV1 antagonist. nih.gov |
Investigations into Cellular Proliferation and Metabolism
Based on available research, there is no specific information regarding the use of this compound in studies on demethylation effects in cancer cell lines or in the analysis of cancer cell invasive potential. Research in these areas has predominantly focused on its parent compound, lidocaine.
No research data found specifically for this compound.
No research data found specifically for this compound.
Role in Studying Developmental Neurobiology and Circuit Formation
The unique properties of this compound make it a valuable tool for dissecting the formation and function of neural networks. By allowing researchers to silence specific elements of a circuit, it can help elucidate the roles of different neurons and synaptic connections in the developing nervous system.
No research data found specifically for the application of this compound in understanding early cortical activity patterns.
This compound (QX-314) is frequently used in electrophysiological studies to isolate and analyze synaptic events, which is fundamental to understanding how neural networks are established and function. When included in the recording pipette during whole-cell patch-clamp experiments, QX-314 diffuses into the recorded neuron and blocks its voltage-gated sodium channels from the inside. nih.gov This prevents the neuron from firing action potentials.
This single-cell "knockout" of spiking activity is immensely useful because it improves the quality and stability of recordings of synaptic currents. nih.gov By preventing the large, regenerative currents associated with an action potential, researchers can get a much clearer view of the smaller excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) that a neuron is receiving. This allows for a precise analysis of synaptic strength, plasticity, and connectivity without the confounding variable of the postsynaptic cell's own firing.
For example, studies have used intracellular QX-314 to:
Enhance recordings of excitatory synaptic currents in the hippocampus, allowing for stable, long-term analysis of synaptic transmission. nih.gov
Isolate presynaptic mechanisms of action. In studies of cranial nerve afferents, applying QX-314 blocked action potential-evoked synaptic release, while leaving spontaneous, non-action potential-dependent release intact. This allowed researchers to conclude that the drug's effect was on presynaptic nerve conduction rather than the neurotransmitter release machinery itself. nih.gov
Investigate corticostriatal transmission during ischemic conditions, demonstrating a neuroprotective effect by preserving synaptic function. nih.gov
By localizing the block of electrical activity to a single neuron under study, QX-314 enables the detailed mapping of synaptic inputs and the functional dissection of complex neural circuits. nih.govnih.gov
Table 2: Research Applications of this compound (QX-314) in Synaptic and Network Analysis
| Research Area | Experimental Model | Method and Purpose |
| Synaptic Transmission | Rat hippocampal slices | Included in whole-cell patch pipette to block postsynaptic Na+ channels, improving the recording quality and stability of excitatory synaptic currents. nih.gov |
| Presynaptic Function | Rat brain-stem slices | Bath application to study effects on synaptic transmission from cranial afferents, differentiating between action potential-dependent and spontaneous release. nih.gov |
| Neuroprotection | Rat striatal slices | Used to study the effects of ischemia on corticostriatal synaptic transmission and demonstrate neuroprotective properties. nih.gov |
| Spinal Reflexes | Isolated spinal cord from neonatal rats | Co-applied with capsaicin to study the role of TRPV1-expressing neurons in the nociceptive reflex arc during development. |
Emerging Research Avenues and Conceptual Advances
Identification of Unconventional Binding Sites and Signaling Pathways
While the primary molecular target of Lidocaine (B1675312) N-ethyl bromide is the intracellular pore of voltage-gated sodium channels (NaVs), recent research has begun to uncover a broader spectrum of interactions with other ion channels and signaling pathways. These discoveries are expanding our understanding of its pharmacological profile and opening new avenues for its application.
A significant area of investigation has been the interaction of Lidocaine N-ethyl bromide with Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1. These channels, known for their roles in nociception, act as conduits for the entry of the charged this compound molecule into sensory neurons. nih.govaustinpublishinggroup.comdovepress.comnih.gov Co-application with agonists of these channels, such as capsaicin (B1668287) for TRPV1, facilitates the intracellular accumulation of this compound, leading to a selective blockade of nociceptive neurons. nih.govaustinpublishinggroup.comdovepress.comnih.gov This targeted delivery strategy represents an unconventional signaling pathway for achieving localized anesthesia. Studies have demonstrated that this compound can directly permeate human TRPV1 and TRPA1 channels to induce sodium channel inhibition. nih.gov
Beyond its entry mechanism, evidence suggests that this compound may have direct effects on other ion channels. Research has shown that intracellularly applied this compound can block potassium (K+) channels. nih.gov In locus coeruleus neurons, it was found to block the potassium-dependent component of the opiate-induced outward current. nih.gov Furthermore, studies have demonstrated that intracellular this compound inhibits both low- and high-threshold calcium (Ca2+) currents in hippocampal CA1 pyramidal neurons, indicating it is not selective for any particular Ca2+ channel subtype. nih.gov Another study showed that millimolar concentrations of this compound can induce a fast blocking effect on the skeletal muscle calcium release channel. rupress.org These findings suggest that the pharmacological actions of this compound may be more complex than previously appreciated, involving the modulation of multiple ion channels that contribute to neuronal excitability.
The following table summarizes the known and emerging molecular targets of this compound:
| Molecular Target | Type of Interaction | Functional Consequence |
| Voltage-Gated Sodium Channels (NaVs) | Intracellular pore block | Inhibition of action potential generation |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Permeation through the channel pore | Intracellular access in nociceptive neurons |
| Transient Receptor Potential Ankryin 1 (TRPA1) | Permeation through the channel pore | Intracellular access in sensory neurons |
| Potassium Channels (K+) | Intracellular block | Modulation of neuronal hyperpolarization |
| Voltage-Gated Calcium Channels (CaVs) | Intracellular block | Inhibition of calcium-dependent signaling |
| Sarcoplasmic Reticulum Ca2+ Release Channel | Fast blocking effect | Modulation of muscle contraction |
Development of Optogenetic or Chemogenetic Delivery Modalities
The quest for precise spatiotemporal control over local anesthesia has led to the conceptualization and development of novel delivery modalities inspired by optogenetics and chemogenetics. While direct light- or ligand-gated delivery systems for this compound are still in early stages, significant progress has been made in creating photoswitchable derivatives of this compound.
These "photopharmacological" agents can be turned on or off with specific wavelengths of light, offering unprecedented control over their anesthetic activity. Researchers have successfully synthesized photoswitchable azobenzene (B91143) derivatives of QX-314, such as QAQ and DENAQ. nih.gov These molecules can be isomerized between an active and an inactive state using light, thereby controlling their ability to block ion channels. nih.gov This approach circumvents the need for physical injection and removal of the anesthetic, allowing for on-demand nerve block.
Similarly, other research groups have developed novel photoswitchable local anesthetics like "ethercaine" and "fotocaine". nih.govmdpi.comnih.gov These compounds also incorporate a photoswitchable moiety, enabling their anesthetic properties to be modulated by light. nih.govmdpi.comnih.gov The development of these light-sensitive molecules represents a significant conceptual advance, paving the way for future therapies where pain relief can be precisely controlled in both space and time.
The table below outlines some of the key photoswitchable local anesthetic research tools that have been developed:
| Compound | Parent Molecule | Photoswitchable Moiety | Mode of Action |
| QAQ | QX-314 | Azobenzene | Light-controlled ion channel block |
| DENAQ | QX-314 | Azobenzene | Light-controlled ion channel block |
| Ethercaine | Fotocaine analogue | Azobenzene ether | Photoswitchable local anesthetic |
| Fotocaine | Fomocaine | Azobenzene | Photochromic ion channel blocker |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The application of multi-omics technologies—genomics, proteomics, metabolomics, and lipidomics—holds immense promise for unraveling the complex biological effects of this compound. While studies directly applying these techniques to this specific compound are nascent, research on other local anesthetics provides a framework for future investigations.
A comparative metabolomics study on the local anesthetics articaine (B41015) and lidocaine in neuronal cells revealed significant impacts on cellular metabolism, including disturbances in branched-chain amino acid catabolism and choline (B1196258) metabolism. nih.govnih.gov Such approaches could be applied to this compound to identify unique metabolic signatures associated with its action and potential off-target effects. For instance, understanding how this compound alters the metabolome of sensory neurons could provide insights into the mechanisms of prolonged analgesia and potential neurotoxicity.
Lipidomics, the large-scale study of cellular lipids, is another promising avenue. Local anesthetics are known to interact with and alter the physical properties of lipid membranes. nih.govnih.govacs.org Investigating the lipidomic profile of neurons exposed to this compound could reveal specific lipid-drug interactions that contribute to its mechanism of action beyond direct ion channel blockade.
Proteomic studies could identify changes in protein expression in response to this compound treatment, potentially uncovering novel protein targets or compensatory mechanisms that neurons employ to counteract its effects. By integrating data from these various "omics" platforms, a more holistic and comprehensive understanding of the molecular mechanisms of this compound can be achieved.
Design of Next-Generation Quaternary Local Anesthetic Research Tools
The unique properties of this compound have inspired the design and synthesis of a new generation of quaternary local anesthetic research tools with enhanced features such as prolonged action and stimulus-responsiveness.
One approach has been to modify the chemical structure of quaternary lidocaine derivatives to improve their potency and duration of action. For example, the synthesis of N-beta-phenylethyl lidocaine quaternary ammonium (B1175870) bromide, a derivative with an additional hydrophobic component, resulted in a more potent and longer-lasting nerve block compared to the parent compound. nih.gov This highlights the importance of structure-activity relationships in the design of novel local anesthetics. brainkart.com
As discussed in section 6.2, the development of photoswitchable quaternary ammonium compounds like QAQ and DENAQ represents a significant leap forward in the design of research tools with spatiotemporal control. nih.gov The core principle behind these tools is the incorporation of a light-sensitive chemical group into the local anesthetic molecule, allowing its activity to be precisely controlled by light. nih.govmdpi.comnih.gov
The design of these next-generation tools often involves a multidisciplinary approach, combining organic synthesis, computational modeling, and electrophysiological screening. The goal is to create molecules with tailored properties, such as selective targeting of specific neuronal populations or activation by non-invasive stimuli.
The following table summarizes key design considerations for next-generation quaternary local anesthetic research tools:
| Design Feature | Rationale | Example |
| Increased Hydrophobicity | Enhanced potency and duration of action | N-beta-phenylethyl lidocaine quaternary ammonium bromide |
| Photoswitchable Moiety | Spatiotemporal control of activity | QAQ, DENAQ, Ethercaine |
| Modified Linker Chain | Altered pharmacokinetic properties | Various synthetic derivatives |
| Novel Heterocyclic Scaffolds | Improved activity and reduced toxicity | Thiazole and isothiazole (B42339) derivatives |
Contributions to Fundamental Neuroscience and Pharmacology
This compound has made significant contributions to our fundamental understanding of neuroscience and pharmacology, primarily due to its utility as a tool to selectively block neuronal activity from the inside of the cell.
Its membrane impermeability has been instrumental in electrophysiological studies to isolate and characterize intracellularly accessible ion channels. By including this compound in the recording pipette during whole-cell patch-clamp experiments, researchers can effectively block voltage-gated sodium channels in the recorded neuron without affecting surrounding cells. nih.gov This has allowed for the detailed study of synaptic transmission and the function of other ion channels, such as calcium and potassium channels, in isolation. nih.govnih.govnih.gov
The compound has also been pivotal in advancing our understanding of pain mechanisms. The strategy of co-administering this compound with a TRPV1 agonist to selectively silence nociceptive neurons has provided a powerful method for studying the role of these specific neurons in different pain states. austinpublishinggroup.comdovepress.comnih.govelifesciences.org This approach has been used to investigate neurogenic inflammation and the mechanisms of action of various analgesics. elifesciences.org
Furthermore, this compound has been used to probe the function of the nervous system in various experimental models. For instance, it has been used to study the effects of blocking nerve conduction in cranial primary afferents and to investigate spinal reflex responses. nih.govnih.gov These studies have provided valuable insights into the complex circuitry of the nervous system and the roles of different neuronal populations in health and disease.
Q & A
Q. What analytical methods are recommended for quantifying Lidocaine N-ethyl bromide in pharmaceutical or biological samples?
this compound (QX-314) is routinely analyzed using high-performance liquid chromatography (HPLC) and gas chromatography (GC) due to its suitability as an analytical standard . Key parameters include:
- Column selection : Reverse-phase C18 columns for HPLC.
- Detection : UV absorption at wavelengths corresponding to its aromatic structure (e.g., 220–260 nm).
- Sample preparation : Extraction using organic solvents (e.g., ethyl acetate) for biological matrices like plasma or tissue homogenates.
- Validation : Ensure linearity (1–100 µg/mL), precision (RSD <5%), and recovery rates (>90%) for robust quantification.
| Parameter | HPLC Conditions | GC Conditions |
|---|---|---|
| Mobile Phase/Column | Acetonitrile:Water (60:40) | Helium carrier gas, DB-5 column |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Retention Time | ~8.5 min | ~12 min |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Q. How does this compound function as a sodium channel blocker in experimental models?
QX-314 (this compound) inhibits voltage-gated sodium channels (Na_V) by binding to the intracellular pore region, preventing action potential propagation. Unlike lidocaine, QX-314 is membrane-impermeant and requires intracellular access (e.g., microelectrode impalement) for efficacy . Key characteristics:
- Onset : ~5 minutes at 50 mM concentration .
- Selectivity : Preferentially blocks Na_V1.7 and Na_V1.8 subtypes in sensory neurons .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the long-term effects of QX-314 in neurophysiology?
- Intracellular delivery : Use patch-clamp pipettes filled with QX-314 (1 mg/mL in Cs-methanesulfonate-based solutions) to ensure intracellular diffusion .
- Control groups : Include lidocaine-only and vehicle controls to distinguish QX-314-specific effects.
- Duration studies : Monitor blockade persistence (up to 2 hours post-application) to assess irreversible vs. reversible inhibition .
Q. How can researchers resolve contradictions in QX-314 efficacy across different neuronal subtypes?
Discrepancies arise due to variations in sodium channel isoform expression. Methodological strategies include:
Q. What molecular modifications enhance the stability or specificity of this compound derivatives?
Structural optimization strategies:
- Quaternary ammonium group : The N-ethyl bromide moiety increases polarity, restricting extracellular diffusion and prolonging intracellular action .
- Hybrid analogs : Conjugation with lipophilic residues (e.g., cholesterol) improves membrane permeability in carrier-free formulations .
- Thermodynamic stability : Modifications to the dimethylphenyl group (see SMILES:
[Br-].CC[N+](CC)(CC)CC(=O)Nc1c(C)cccc1C) reduce metabolic degradation in hepatic models .
Methodological Challenges and Solutions
Q. How can solubility limitations of QX-314 be addressed in electrophysiological experiments?
- Solvent compatibility : Prepare stock solutions in DMSO (100 mM) and dilute in aqueous buffers (≤1% DMSO final) to avoid cellular toxicity .
- Sonication : Use brief sonication (10–15 sec) to dissolve crystalline QX-314 in physiological saline.
- Validation : Confirm solubility via dynamic light scattering (DLS) to detect aggregates.
Q. What in vivo models are optimal for evaluating QX-314’s prolonged anesthetic effects?
- Rodent nerve blockade : Administer via sciatic nerve injection in rats; measure blockade duration using thermal latency assays (e.g., Hargreaves test) .
- Comparative models : Contrast with short-acting anesthetics (e.g., lidocaine) to quantify extended efficacy (≥3 hours for QX-314 vs. ≤1 hour for lidocaine) .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on QX-314’s impact on calcium signaling?
- Calcium imaging : Use Fura-2 AM to monitor intracellular Ca²⁺ levels during QX-314 application.
- Mechanistic dissection : Apply QX-314 with T-type calcium channel blockers (e.g., mibefradil) to isolate Na⁺-independent effects .
Q. What statistical approaches are suitable for dose-response studies of QX-314?
- Non-linear regression : Fit data to the Hill equation to calculate IC_50 and Hill coefficients.
- ANOVA with post-hoc tests : Compare means across multiple concentrations (e.g., 10, 30, 50 mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
